1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with two methoxy groups at positions 6 and 8, and a 2,2-diphenylethyl group at position 1. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the 2,2-Diphenylethyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with 2,2-diphenylethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
This compound Derivatives: These compounds have similar structures but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Tetrahydroisoquinoline Alkaloids: Natural products like cherylline and latifine share the tetrahydroisoquinoline core but have different substituents, resulting in distinct biological activities.
Synthetic Analogs: Compounds like 1-(2,2-diphenylethyl)piperazine and its derivatives have structural similarities but differ in their pharmacological profiles.
Properties
CAS No. |
802914-17-6 |
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Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C25H27NO2/c1-27-21-15-20-13-14-26-23(25(20)24(16-21)28-2)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-16,22-23,26H,13-14,17H2,1-2H3 |
InChI Key |
UADDIEBCQPVFAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)OC |
Origin of Product |
United States |
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